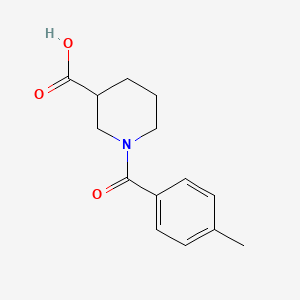

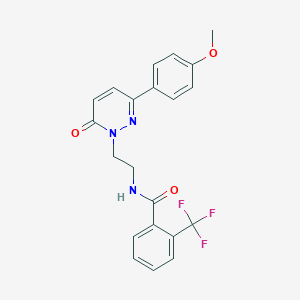

4-氟-2-甲基-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

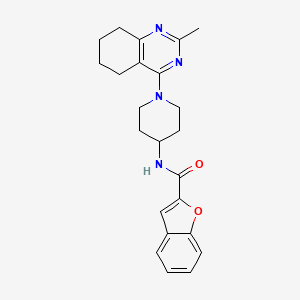

The compound 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and cyclooxygenases (COX), and for their anticancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various substituents to enhance biological activity. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Additionally, the synthesis of novel sulfonamide derivatives incorporating quinoline moieties has been reported, which involves the use of key intermediates prepared by introducing substituents such as fluorine . The synthesis of these compounds is often guided by the goal of achieving specific biological activities, such as inhibition of carbonic anhydrase isoforms or anticancer effects .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the presence of a primary sulfonamide group is crucial for CA inhibitory activity, as it acts as a zinc-binding group . The introduction of fluorine atoms can also affect the molecular structure, potentially leading to enhanced biological properties . Crystal structure analysis of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, provides insights into the packing patterns and intermolecular interactions that can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including intramolecular substitution and cyclization, to form ring-fluorinated quinolines . The reactivity of the sulfonamide group itself is also of interest, as it can undergo oxidation processes, which have been studied using voltammetric techniques . These reactions are important for understanding the chemical behavior of sulfonamide compounds and for developing methods for their synthesis and modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties, potentially leading to compounds with desirable pharmacokinetic profiles . Electroanalytical studies can provide information on the redox properties of these compounds, which is relevant for understanding their behavior in biological systems . Additionally, crystallography and Hirshfeld surface analysis can reveal details about the solid-state properties of these molecules, including hydrogen bonding patterns and molecular packing .

科学研究应用

锌(II) 检测中的荧光

荧光团的开发和检查,特别是用于锌(II) 检测,突出了某些磺酰胺衍生物的重要性,包括与 4-氟-2-甲基-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺结构相关的化合物。这些化合物用于研究细胞内锌水平,因为它们与锌离子结合后具有强烈的荧光。此类研究有助于理解锌在生物系统中的作用,包括酶促活性和细胞信号传导 (Kimber 等人,2001).

抗癌和促凋亡作用

磺酰胺衍生物,类似于 4-氟-2-甲基-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺,在癌症研究中显示出其对癌细胞的促凋亡作用的潜力。通过激活 p38/ERK 磷酸化等关键信号通路,这些化合物可以显着减少细胞增殖并诱导癌细胞凋亡,为癌症治疗提供了一种有前途的方法 (Cumaoğlu 等人,2015).

抗菌活性

对磺酰胺衍生物的研究也扩展到它们的抗菌特性。已经合成并测试了含有磺酰胺基的新化合物对各种菌株的有效性。此类研究有助于开发新的抗菌剂,以解决抗生素耐药性日益严重的问题 (应用化学中的生物界面研究,2019).

合成和生物活性

芳基磺酰胺衍生物的合成和评估,包括类似于 4-氟-2-甲基-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺的衍生物,已经发现了具有显着生物活性的化合物。这些化合物包括抗菌和抗真菌特性,突出了磺酰胺衍生物在开发新治疗剂中的多功能性和潜力 (曾等人,2016).

细胞应用的荧光探针

基于磺酰胺衍生物设计荧光探针可以检测和定量生物系统中的金属离子,例如 Zn2+。这些探针对于研究细胞中的金属离子动力学至关重要,可以深入了解受金属离子影响的细胞过程。此类探针的开发可以促进生化和医学研究的进步 (大岛等人,2010).

属性

IUPAC Name |

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)5-8-17(12)26(23,24)19-15-6-7-16-13(11-15)4-3-9-20(16)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDGYQWLPYDWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)